molecular formula C12H20ClNO2 B7854880 (2-Isobutoxy-3-methoxyphenyl)methanamine hydrochloride

(2-Isobutoxy-3-methoxyphenyl)methanamine hydrochloride

Cat. No.: B7854880
M. Wt: 245.74 g/mol
InChI Key: MNCLEGGGQPXYTG-UHFFFAOYSA-N
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Description

(2-Isobutoxy-3-methoxyphenyl)methanamine hydrochloride is an organic compound with potential applications in various fields of scientific research. This compound features a methanamine group attached to a phenyl ring substituted with isobutoxy and methoxy groups. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological and chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isobutoxy-3-methoxyphenyl)methanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-isobutoxy-3-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination using a suitable amine source, such as methylamine, and a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Isobutoxy-3-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The aromatic ring can be hydrogenated to form a cyclohexane derivative.

    Substitution: The methoxy and isobutoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of 2-isobutoxy-3-hydroxyphenylmethanamine.

    Reduction: Formation of 2-isobutoxy-3-methoxycyclohexylmethanamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2-Isobutoxy-3-methoxyphenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Isobutoxy-3-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds or ionic interactions with active sites, while the aromatic ring and substituents can enhance binding affinity through hydrophobic interactions. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)methanamine: Similar structure but lacks the isobutoxy group.

    (2-Methoxyphenyl)methanamine: Similar structure but lacks the isobutoxy group and has a different substitution pattern on the phenyl ring.

    (2-Isobutoxyphenyl)methanamine: Similar structure but lacks the methoxy group.

Uniqueness

(2-Isobutoxy-3-methoxyphenyl)methanamine hydrochloride is unique due to the presence of both isobutoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, binding affinity, and overall effectiveness in various applications compared to similar compounds.

Properties

IUPAC Name

[3-methoxy-2-(2-methylpropoxy)phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-9(2)8-15-12-10(7-13)5-4-6-11(12)14-3;/h4-6,9H,7-8,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCLEGGGQPXYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC=C1OC)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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